molecular formula C18H38IN B12303380 [(E)-octadec-9-enyl]azanium;iodide

[(E)-octadec-9-enyl]azanium;iodide

Cat. No.: B12303380
M. Wt: 395.4 g/mol
InChI Key: YXTZAIASMCAKDN-RRABGKBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-octadec-9-enyl]azanium;iodide, also known as [(E)-octadec-9-enyl]ammonium iodide, is a quaternary ammonium compound. It is characterized by its long alkyl chain and the presence of an iodide ion. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-octadec-9-enyl]azanium;iodide typically involves the reaction of octadec-9-enylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-octadec-9-enyl]azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-octadec-9-enyl]azanium;iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Used in formulations of cleaning agents and antiseptics.

Mechanism of Action

The antimicrobial activity of [(E)-octadec-9-enyl]azanium;iodide is primarily due to its ability to disrupt cell membranes. The long alkyl chain interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. The iodide ion also contributes to the antimicrobial effect by interfering with microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecyltrimethylammonium chloride: Commonly used in detergents and disinfectants.

Uniqueness

[(E)-octadec-9-enyl]azanium;iodide is unique due to its specific alkyl chain length and the presence of an iodide ion, which enhances its antimicrobial activity compared to other quaternary ammonium compounds .

Properties

Molecular Formula

C18H38IN

Molecular Weight

395.4 g/mol

IUPAC Name

[(E)-octadec-9-enyl]azanium;iodide

InChI

InChI=1S/C18H37N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+;

InChI Key

YXTZAIASMCAKDN-RRABGKBLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC[NH3+].[I-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[NH3+].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.